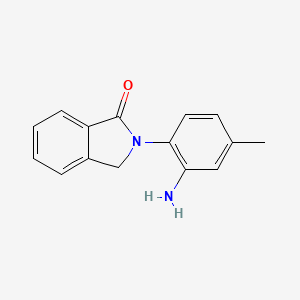![molecular formula C26H24N4O2S B604401 2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N'-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE CAS No. 306951-45-1](/img/structure/B604401.png)
2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N'-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole moiety linked to a hydrazide group through a sulfanyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the benzodiazole ring.
Hydrazide Formation: The hydrazide moiety is formed by reacting the intermediate with hydrazine or its derivatives.
Final Coupling: The final step involves the coupling of the benzodiazole-sulfanyl intermediate with the aldehyde or ketone derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzodiazole derivatives.
科学研究应用
2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of this compound involves its interaction with biological macromolecules. It can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes, inhibiting their activity and affecting various cellular pathways.
相似化合物的比较
Similar Compounds
- 2-[(1-BENZYL-5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETIC ACID
- 3-(1H-1,3-BENZODIAZOL-1-YL)BENZOIC ACID
Uniqueness
What sets 2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzodiazole and hydrazide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
属性
CAS 编号 |
306951-45-1 |
|---|---|
分子式 |
C26H24N4O2S |
分子量 |
456.6g/mol |
IUPAC 名称 |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H24N4O2S/c1-2-9-20-12-8-13-21(25(20)32)16-27-29-24(31)18-33-26-28-22-14-6-7-15-23(22)30(26)17-19-10-4-3-5-11-19/h2-8,10-16,32H,1,9,17-18H2,(H,29,31)/b27-16+ |
InChI 键 |
ISAURCUQWCMMBT-JVWAILMASA-N |
SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethylbenzamide](/img/structure/B604320.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B604321.png)
![N-[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)-5-methylphenyl]butanamide](/img/structure/B604322.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B604323.png)
![N-[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)-5-methylphenyl]-5-nitro-2-furamide](/img/structure/B604324.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B604325.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzenesulfonamide](/img/structure/B604326.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B604327.png)
![4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid](/img/structure/B604328.png)
![6-(4-Iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604331.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B604332.png)
![6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604335.png)
![2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B604336.png)

